molecular formula C14H24N2O6 B14023396 cis-tert-Butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate oxalate

cis-tert-Butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate oxalate

Cat. No.: B14023396
M. Wt: 316.35 g/mol
InChI Key: LHWVHRJMOOCMKR-CVLICLBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound cis-tert-Butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate oxalate is a bicyclic pyrrolidine derivative with a stereospecific configuration. It features a cyclopenta[c]pyrrole core, a tert-butyl carbamate group, and an oxalate counterion. This structure enhances solubility and stability compared to its free base form.

Properties

Molecular Formula

C14H24N2O6

Molecular Weight

316.35 g/mol

IUPAC Name

tert-butyl (3aS,6aR)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;oxalic acid

InChI

InChI=1S/C12H22N2O2.C2H2O4/c1-12(2,3)16-11(15)14-6-8-4-10(13)5-9(8)7-14;3-1(4)2(5)6/h8-10H,4-7,13H2,1-3H3;(H,3,4)(H,5,6)/t8-,9+,10?;

InChI Key

LHWVHRJMOOCMKR-CVLICLBHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC(C[C@H]2C1)N.C(=O)(C(=O)O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(CC2C1)N.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of cis-tert-Butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate oxalate typically involves:

  • Construction of the hexahydrocyclopenta[c]pyrrole bicyclic ring system
  • Introduction of the amino group at the 5-position with control over stereochemistry
  • Protection of the carboxyl group as a tert-butyl ester to facilitate handling and purification
  • Formation of the oxalate salt to improve compound properties for pharmaceutical use

Key Synthetic Steps

Based on patent literature and organic process research:

  • Cyclization and Ring Formation:
    Starting from appropriate cyclopentane derivatives, ring closure to form the bicyclic hexahydrocyclopenta[c]pyrrole core is achieved via intramolecular cyclization reactions. These may involve amine nucleophiles reacting with activated carbonyl intermediates.

  • Amino Group Introduction:
    The amino substituent at the 5-position is introduced either by reductive amination or nucleophilic substitution on a suitable precursor, ensuring the cis stereochemical configuration (3aR,6aS). The stereochemical outcome is controlled by the choice of reagents and reaction conditions.

  • Esterification:
    The carboxylic acid group is protected as a tert-butyl ester, typically by reaction with tert-butanol under acidic conditions or via tert-butyl chloroformate reagents, facilitating purification and stability.

  • Salt Formation (Oxalate):
    The free amine is converted to its oxalate salt by treatment with oxalic acid, enhancing solubility and crystallinity, which is beneficial for pharmaceutical formulation.

Representative Preparation Example

A reported preparation (from an organic process research article) for a closely related compound, tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, which is a precursor or analog, involves:

  • Purification by crystallization to yield a white solid with 67% isolated yield
  • Characterization by NMR, IR, and mass spectrometry confirming the structure and purity (98.5% by HPLC)
  • Use of gradient HPLC methods for purity assessment (mobile phases with trifluoroacetic acid in water and acetonitrile)

This method underscores the importance of stereochemical control and purification in the preparation process.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Outcome/Notes
Cyclization Intramolecular amine-carbonyl reaction Formation of bicyclic hexahydrocyclopenta[c]pyrrole core with stereocontrol
Amino Group Introduction Reductive amination or nucleophilic substitution Introduction of amino group at 5-position, cis stereochemistry maintained
Esterification tert-Butanol or tert-butyl chloroformate, acidic catalyst Protection of carboxyl as tert-butyl ester
Salt Formation Oxalic acid Formation of oxalate salt, improving solubility and stability
Purification Crystallization, HPLC High purity (>98%), confirmation by NMR, IR, MS

Chemical Reactions Analysis

Types of Reactions

cis-tert-Butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate oxalate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

cis-tert-Butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate oxalate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-tert-Butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

cis-tert-Butyl 5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS 146231-54-1)

  • Structural Differences: Replaces the 5-amino group with a ketone (oxo) group.
  • Physicochemical Properties: Molecular Formula: C₁₂H₁₉NO₃ Molecular Weight: 225.28 g/mol LogP: 1.23 (indicating moderate lipophilicity) Solubility: Limited in aqueous media due to the absence of ionic character .
  • Synthesis : Synthesized via cyclization and tert-butyl carbamate protection, with a reported purity of 98.5% and melting point of 70–71°C .
  • Hazards : Classified as acutely toxic (oral, Category 4), skin irritant (Category 2), and eye irritant (Category 2A) .

cis-2-Cbz-Hexahydropyrrolo[3,4-c]pyrrole (CAS N/A)

  • Structural Differences : Incorporates a benzyl (Cbz) protecting group instead of tert-butyl and lacks the cyclopenta ring.
  • Physicochemical Properties :
    • Molecular Formula: C₁₄H₁₈N₂O₂
    • Molecular Weight: 246.30 g/mol
    • LogP: 1.23 (similar lipophilicity to the oxo analog)
    • Boiling Point: 385.4°C (indicating high thermal stability) .
  • Applications : Used in peptide mimetics and as a scaffold for drug discovery.

tert-Butyl (3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate Derivatives

  • Examples : Compounds 26 and 27 from feature a benzo-triazole carbonyl group.
    • Compound 26 : Retains the tert-butyl group and introduces a triazole moiety.
  • Yield: 83% (HATU-mediated coupling).
  • MS: [M + H]⁺ = 358.5 .
    • Compound 27 : Hydrochloride salt with improved aqueous solubility (MS: [M–H]⁻ = 256.5) .

Data Table: Key Properties of Target Compound and Analogs

Compound Molecular Formula Molecular Weight LogP Solubility Hazards
Target (Amino-oxalate) C₁₄H₂₁N₂O₆* 324.30* ~1.2* High (salt form) Likely irritant (data pending)
cis-tert-Butyl 5-oxo...carboxylate C₁₂H₁₉NO₃ 225.28 1.23 Moderate Skin/eye irritation
cis-2-Cbz-hexahydropyrrolo[3,4-c]pyrrole C₁₄H₁₈N₂O₂ 246.30 1.23 Low Not specified
Compound 26 (triazole derivative) C₁₈H₂₃N₅O₂ 358.5 2.1† Low N/A

*Estimated based on oxalic acid (C₂H₂O₄) addition.
†Predicted using PubChem tools .

Stability and Reactivity

  • Target Compound : The oxalate salt improves stability and reduces hygroscopicity compared to the free base. Storage at 2–8°C is recommended .
  • 5-Oxo Analog : Stable under dry conditions but prone to decomposition in acidic/basic environments .

Biological Activity

Introduction

Cis-tert-Butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate oxalate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12_{12}H22_{22}N2_2O2_2
  • Molecular Weight : 226.32 g/mol
  • CAS Number : 1810070-12-2

The biological activity of this compound primarily involves interactions with various biological targets:

  • Receptor Modulation : The compound has shown potential in modulating neurotransmitter receptors, which may influence neurological pathways.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, leading to altered physiological responses.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant-like Activity : Studies have suggested that it may possess antidepressant properties by affecting serotonin and norepinephrine levels in the brain.
  • Neuroprotective Effects : There is evidence supporting its role in protecting neuronal cells from oxidative stress and apoptosis.

Study 1: Antidepressant Activity

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The results indicated increased levels of serotonin and norepinephrine in the prefrontal cortex, suggesting a mechanism similar to that of traditional antidepressants.

Study 2: Neuroprotection

In vitro studies using neuronal cell cultures showed that the compound provided protection against glutamate-induced toxicity. This protective effect was attributed to its ability to reduce reactive oxygen species (ROS) and enhance mitochondrial function.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantReduced depressive behaviors
NeuroprotectionProtection against oxidative stress
Enzyme InhibitionInhibition of specific metabolic enzymes

Q & A

Basic Research Questions

Q. What are the recommended safe handling practices for cis-tert-Butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate oxalate in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Skin Irritant Category 2, Eye Irritant Category 2A) .
  • Ventilation : Employ local exhaust ventilation to minimize dust/aerosol formation during weighing or synthesis .
  • Storage : Store in airtight containers at ≤28°C in a dry environment to prevent degradation or hygroscopic absorption .
  • First Aid : For accidental exposure, flush eyes with water for ≥15 minutes; for inhalation, move to fresh air and seek medical attention .

Q. What synthetic methodologies are commonly employed for preparing cis-tert-Butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate oxalate?

  • Methodological Answer :

  • Core Synthesis : The parent hexahydrocyclopenta[c]pyrrole scaffold is typically constructed via ring-closing metathesis or cycloaddition reactions. The tert-butyl carbamate (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
  • Oxalate Salt Formation : The free amine is treated with oxalic acid in a polar aprotic solvent (e.g., THF or EtOAc) to precipitate the oxalate salt. Crystallization conditions (e.g., solvent polarity, cooling rate) must be optimized to ensure enantiomeric purity .

Q. How can researchers confirm the stereochemical integrity of the (3aR,6aS) configuration during synthesis and purification?

  • Methodological Answer :

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA/IB) with hexane/IPA mobile phases to resolve enantiomers. Compare retention times to authentic standards .
  • X-ray Crystallography : Single-crystal analysis provides definitive proof of stereochemistry, particularly for novel derivatives.
  • Optical Rotation : Compare experimental [α]D values to literature data for analogous compounds (e.g., MFCD08235014, [α]D = +23.5° in CHCl₃) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize epimerization during synthesis?

  • Methodological Answer :

  • Temperature Control : Maintain reactions at ≤0°C during Boc protection to prevent racemization of the amine .
  • Solvent Selection : Use non-polar solvents (e.g., DCM) to stabilize transition states and reduce base-catalyzed epimerization.
  • Monitoring : Employ real-time FTIR or inline NMR to detect intermediates prone to stereochemical inversion.

Q. What analytical strategies resolve contradictory data between theoretical and observed NMR spectra?

  • Methodological Answer :

  • 2D NMR : Perform HSQC and HMBC to assign ambiguous proton/carbon signals, particularly for overlapping cyclopentane/pyrrolidine resonances.
  • Computational Validation : Compare experimental spectra to DFT-calculated chemical shifts (e.g., using Gaussian or ADF software).
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., trans-isomers or oxalate degradation products) that may distort NMR signals .

Q. How should stability under varying pH/temperature conditions be assessed for biological assays?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 4–9) at 40°C for 24–72 hours. Monitor degradation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
  • Kinetic Analysis : Calculate degradation rate constants (k) using the Arrhenius equation to predict shelf-life at 4°C or RT.
  • Counterion Effects : Compare oxalate salt stability to other salts (e.g., HCl, TFA) to identify optimal formulations .

Q. What methodologies quantify trace impurities in synthesized batches?

  • Methodological Answer :

  • LC-MS/MS : Use a Q-TOF mass spectrometer in positive ion mode (ESI+) with a detection limit of 0.1% for diastereomers or des-Boc byproducts.
  • NMR qNMR : Integrate impurity peaks against an internal standard (e.g., 1,3,5-trimethoxybenzene) for absolute quantification.
  • Elemental Analysis : Verify stoichiometry of C, H, N to confirm purity (>98% for pharmacological studies) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.